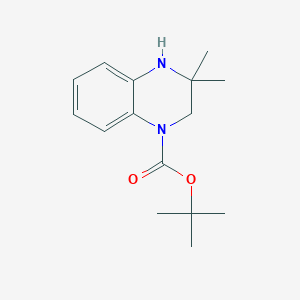

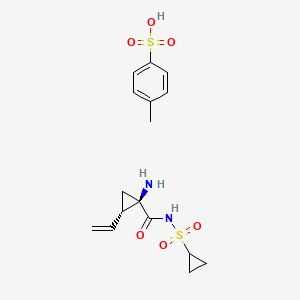

![molecular formula C7H4BrN3 B1377934 7-Bromopyrido[3,4-b]pyrazine CAS No. 1337880-74-6](/img/structure/B1377934.png)

7-Bromopyrido[3,4-b]pyrazine

Overview

Description

7-Bromopyrido[3,4-b]pyrazine is an organic compound containing a pyridine ring and a pyrazine ring. It is a heterocyclic compound with a molecular weight of 210.03 g/mol .

Synthesis Analysis

This compound is synthesized through the reaction of 4-bromo-3-nitropyridine with ethylenediamine in the presence of a base. In general, six synthetic approaches namely condensation reaction, ring closure, metal catalysis, green reaction, Maillard reaction, and acid catalyst on N-substitution have been reviewed .

Molecular Structure Analysis

The molecular formula of this compound is C7H4BrN3 . The average mass is 210.031 Da and the monoisotopic mass is 208.958847 Da .

Chemical Reactions Analysis

This compound has been halogenated in deprotometalation-trapping reactions using mixed 2,2,6,6-tetramethyl piperidino-based lithium-zinc combinations in tetrahydrofuran . It has also been subjected to palladium-catalyzed couplings with arylboronic acids or anilines .

Physical And Chemical Properties Analysis

This compound is an off-white solid . It has a molecular weight of 210.03 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

7-Bromopyrido[3,4-b]pyrazine and its derivatives have been extensively studied for their unique chemical properties and potential applications in various fields of scientific research. A notable application involves the synthesis of pyrazino-fused carbazoles and carbolines, where this compound plays a crucial role in halogenated deprotometalation-trapping reactions. These reactions facilitate the production of complex molecules with potential biological activities, including antiproliferative activity in melanoma cells and kinase inhibition (Lassagne et al., 2018).

Optical and Thermal Properties in Materials Science

In materials science, derivatives of this compound have been synthesized to investigate their optical and thermal properties. These compounds, such as dipyrrolopyrazine (DPP) derivatives, are highlighted for their regio-selective amination reactions that produce materials with promising applications in optoelectronics. Their comprehensive study indicates potential for these derivatives as organic materials for optoelectronic devices due to their thermal stability and optical properties (Meti et al., 2017).

Crystallographic Studies

Crystallographic studies of 7-bromo-2,3-bis(thiophen-2-yl)pyrido[3,4-b]pyrazine revealed its structural characteristics, providing insights into the molecular arrangement and potential interactions in solid-state forms. These studies are essential for understanding the material's properties and its applications in designing new molecular structures (Popek & Crundwell, 2019).

Corrosion Inhibition

This compound derivatives have been evaluated for their potential as corrosion inhibitors. A study focusing on the corrosion inhibitory action of pyrazine derivatives, including this compound, utilized computational chemistry to understand their effectiveness. This research provides valuable insights into the development of new corrosion inhibitors for industrial applications (Saha et al., 2016).

Photovoltaic Applications

The research into thieno[3,4-b]pyrazine-based and 2,1,3-benzothiadiazole-based donor−acceptor copolymers, incorporating this compound derivatives, showcases their application in photovoltaic devices. These copolymers demonstrate the versatility of this compound derivatives in synthesizing materials with tailored optical properties, electrochemical behavior, and energy levels suitable for enhanced photovoltaic performance (Zhou et al., 2010).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

7-bromopyrido[3,4-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3/c8-7-3-5-6(4-11-7)10-2-1-9-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFZKPQULBADCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=NC(=CC2=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1377851.png)

![[1-(Methanesulfonylmethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1377853.png)

![4-Bromo-3-methyl-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1377863.png)

![2-[2-(Propan-2-yloxy)ethanesulfonamido]acetic acid](/img/structure/B1377864.png)

![5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1377869.png)

![2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1377874.png)